Anti-Inflammatory Activity: 4-Chlorocrotonic Acid vs. Unsubstituted Crotonic Acid in LPS-Stimulated RAW264.7 Murine Macrophages
In the LPS-stimulated RAW264.7 murine macrophage NO production assay, 4-chlorocrotonic acid (compound 7) exhibited a quantifiable, concentration-dependent anti-inflammatory effect with an IC₅₀ of 28.0 ± 4.3 μM [1]. In contrast, unsubstituted crotonic acid (compound 9) showed no detectable NO inhibitory activity up to the highest concentration tested (116 μM), demonstrating that the 4-chloro substituent is essential for anti-inflammatory activity in this scaffold [1]. The chain-extended analog (compound 12) was approximately 2-fold less potent (IC₅₀ = 55.8 ± 5.9 μM), confirming that both the allylic chlorine and the four-carbon chain length are necessary structural features [1]. Cell viability at the NO IC₅₀ was 95.5% for 4-chlorocrotonic acid, giving a therapeutic window of ~2.9-fold relative to its cytotoxicity IC₅₀ of 80 μM [1].
| Evidence Dimension | Inhibition of LPS-induced nitric oxide (NO) production |
|---|---|
| Target Compound Data | IC₅₀ = 28.0 ± 4.3 μM (compound 7, 4-chlorocrotonic acid); cytotoxicity IC₅₀ = 80 μM; cell survival at NO IC₅₀ = 95.5% |
| Comparator Or Baseline | Crotonic acid (compound 9): no activity up to 116 μM. Chain-extended analog (compound 12): IC₅₀ = 55.8 ± 5.9 μM |
| Quantified Difference | 4-Chlorocrotonic acid is active (IC₅₀ = 28.0 μM) vs. crotonic acid inactive (>116 μM); 2.0-fold more potent than chain-extended analog 12 |
| Conditions | LPS-stimulated RAW264.7 murine macrophage cells; NO production measured after compound treatment; data from three technical replicates |
Why This Matters
Only the 4-chloro-substituted crotonic acid retains intrinsic anti-inflammatory activity, making it the minimal active pharmacophore among 4-halocrotonic acids—critical for fragment-based drug discovery programs that require validated, tractable starting points.
- [1] Choi, H.; Mascuch, S. J.; Villa, F. A.; Byrum, T.; Teasdale, M. E.; Smith, J. E.; Preskitt, L. B.; Rowley, D. C.; Gerwick, L.; Gerwick, W. H. Honaucins A–C, Potent Inhibitors of Inflammation and Bacterial Quorum Sensing: Synthetic Derivatives and Structure-Activity Relationships. Chem. Biol. 2012, 19 (5), 589–598. Table 2 and associated text: compound 7 IC₅₀ = 28.0 ± 4.3 μM; compound 9 inactive up to 116 μM; compound 12 IC₅₀ = 55.8 ± 5.9 μM. View Source
